
6,7-Difluoroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6F2N2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6,7-Difluoroquinolin-3-amine, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline, is also a well-known classical synthesis protocol .Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinolin-3-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C9H6F2N2/c10-7-2-1-5-3-6 (12)4-13-9 (5)8 (7)11/h1-4H,12H2 .Physical And Chemical Properties Analysis
6,7-Difluoroquinolin-3-amine has a molecular weight of 180.16 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Potential
Research on compounds structurally related to 6,7-Difluoroquinolin-3-amine highlights the exploration of heterocyclic amines and quinolines for their anti-inflammatory and anticancer properties. For instance, compounds like imiquimod, which shares a quinoline base, have been shown to activate the immune system through localized induction of cytokines, demonstrating potential for treating various cutaneous diseases (Syed, 2001). This suggests that 6,7-Difluoroquinolin-3-amine could be investigated for similar immunomodulatory effects.
Role in Neuroprotective, Antiaddictive, and Antidepressant Activities
The review of 1MeTIQ, an endogenous compound present in the mammalian brain, illustrates the neuroprotective, antiaddictive, and antidepressant properties in animal models, pointing to the importance of exploring heterocyclic compounds, including quinolines, for CNS disorders (Antkiewicz‐Michaluk et al., 2018). This indicates the potential for 6,7-Difluoroquinolin-3-amine to be researched in these contexts.
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity highlight the significance of studying compounds for their ability to act as antioxidants. The critical presentation of various tests for antioxidant activity could provide a framework for assessing the antioxidant potential of 6,7-Difluoroquinolin-3-amine (Munteanu & Apetrei, 2021).
Environmental Applications
Research on advanced oxidation processes for the degradation of nitrogen-containing hazardous compounds, including aromatic amines, underscores the environmental relevance of quinoline derivatives. Such studies offer insights into how compounds like 6,7-Difluoroquinolin-3-amine could be applied in environmental remediation technologies to address pollution from industrial sources (Bhat & Gogate, 2021).
Safety And Hazards
6,7-Difluoroquinolin-3-amine is classified as a hazardous substance. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
6,7-difluoroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAASDVUGCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinolin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)

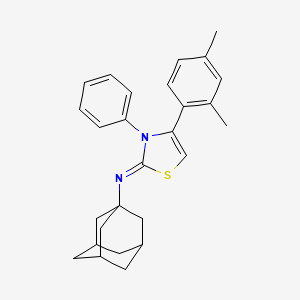
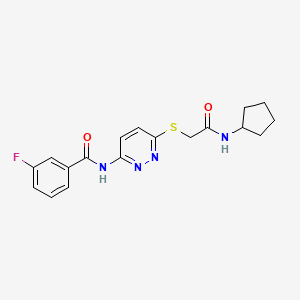
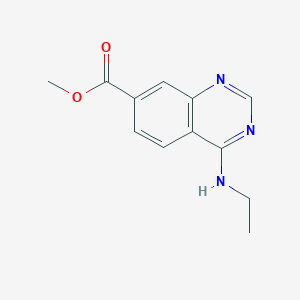
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)
![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)

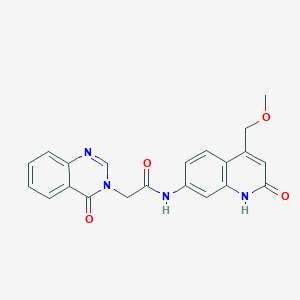
![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)
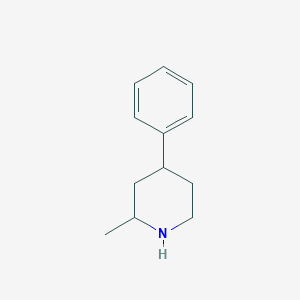
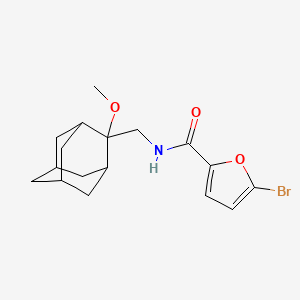
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)